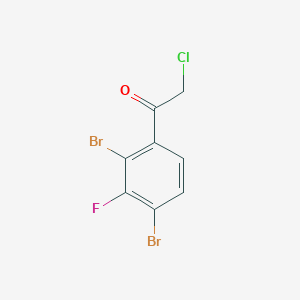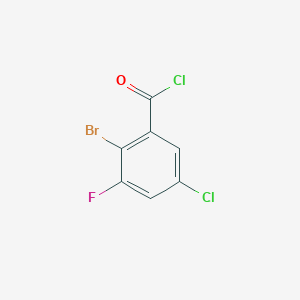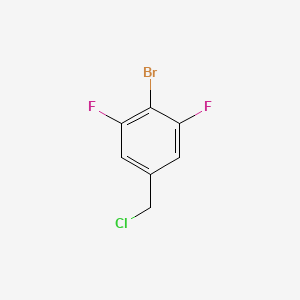
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride
概要
説明
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride is a halogenated aromatic compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method includes the bromination and chlorination of a fluorinated phenacyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as bromine or chlorine gas .
Industrial Production Methods
Industrial production of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
科学的研究の応用
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biochemical probes and labeling agents for studying biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride involves its ability to undergo various chemical transformations. The presence of halogen atoms makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. Additionally, the compound can act as an electrophile in certain reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine: This compound shares a similar halogenated structure but with a pyridine ring instead of a phenacyl chloride structure.
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated aromatic compound with a different substitution pattern on the benzene ring.
Uniqueness
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride is unique due to its specific combination of halogen atoms and the phenacyl chloride structure. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
1-(5-bromo-2-chloro-3-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXSNVGNLAZJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















